molecular formula C11H20F2N2O2 B6351411 tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 2055043-62-2

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B6351411
CAS RN: 2055043-62-2
M. Wt: 250.29 g/mol
InChI Key: WYFLAUNQWVXXHB-QMMMGPOBSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane . It is known for its unique reactivity pattern due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .


Synthesis Analysis

Tert-butyl compounds can be synthesized using various methods. For instance, tert-butanesulfinamide has been used in the stereoselective synthesis of amines and their derivatives . Another method involves the reaction of tert-butyl bromide with amides in the presence of manganese compounds .


Molecular Structure Analysis

The tert-butyl group is highly crowded, which influences its reactivity pattern . This crowding can affect the stability of the molecule and its interactions with other compounds.


Chemical Reactions Analysis

The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations . For example, it has been used in the synthesis of N-heterocycles via sulfinimines . Another study reported the solvolysis of tert-butyl halides .


Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit a range of physical and chemical properties. For example, they are known to be highly dipolar and are strong hydrogen bond acids and bases . The specific properties of “tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” would need to be determined experimentally.

Scientific Research Applications

Stereoselective Syntheses

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have applications in synthesizing cis isomers (Boev et al., 2015).

Synthesis of Piperidine Derivatives

The compound is pivotal in synthesizing piperidine derivatives fused with oxygen heterocycles, essential for developing novel organic compounds. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).

Creation of Schiff Base Compounds

This compound aids in synthesizing Schiff base compounds, which are characterized using spectroscopic methods and are vital in crystal and molecular structure studies (Çolak et al., 2021).

Synthesis of Important Intermediates

This compound serves as an important intermediate in synthesizing various biologically active compounds, such as Jak3 inhibitors, by undergoing reactions like oxidation, nucleophilic substitution, and acylation (Chen Xin-zhi, 2011).

Application in Dynamic Kinetic Resolution

It plays a role in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial in medicinal chemistry (Kubo et al., 1997).

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction. For instance, in the deprotection of tert-butyl carbamates, the tert-butyl group becomes protonated, leading to the formation of a carbamic acid, which then undergoes decarboxylation to produce a free amine .

Safety and Hazards

The safety and hazards associated with tert-butyl compounds can vary widely depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

properties

IUPAC Name

tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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